2,3,4,6,8-Pentahydroxy-1-methylxanthone

Pharmacokinetics Oral Bioavailability ADME

Researchers using mangiferin in vivo face <3% oral bioavailability and unpredictable colonic deglycosylation, compromising dose-response reproducibility. 2,3,4,6,8-Pentahydroxy-1-methylxanthone (CAS 548740-87-0) bypasses this limitation: • 30.4% absolute oral bioavailability in rats-an order of magnitude above mangiferin systemic exposure • Cytotoxic IC₅₀ ~51 µM against Caco-2 and A240286S cells vs. mangiferin ≥100 µM • Reduces ox-LDL-induced HUVEC apoptosis to ~20-40% at 1-50 µM with decreased Bax/Bcl-2 ratio • ≥98% purity; authentic reference standard for gut microbiome mangiferin metabolism studies

Molecular Formula C14H10O7
Molecular Weight 290.22 g/mol
Cat. No. B1249170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,8-Pentahydroxy-1-methylxanthone
Synonyms2,3,4,6,8-pentahydroxy-1-methylxanthone
Molecular FormulaC14H10O7
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3
InChIKeyGAFABSZQILGZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6,8-Pentahydroxy-1-methylxanthone (Norathyriol): A Deglycosylated Xanthone Metabolite with Quantifiable Pharmacokinetic and Cytotoxic Advantages


2,3,4,6,8-Pentahydroxy-1-methylxanthone (also designated Norathyriol, NTR, or Mangiferitin) is a polyhydroxyxanthone aglycone first isolated from the marine-derived fungus Wardomyces anomalus and subsequently identified as the primary deglycosylated intestinal metabolite of the glycosidic xanthone mangiferin (MGF) [1][2]. It bears a fully hydroxylated A-ring (C2, C3, C4) and additional hydroxyls at C6 and C8 on the tricyclic xanthone scaffold, distinguishing it from tetrahydroxy and monohydroxy xanthone analogs both in physicochemical properties and in vitro/in vivo functional outcomes [3].

Study context

Predictable oral aglycone exposure without enterobacterial deglycosylation bottleneck

Cell-model endpoint

Measurable cytotoxicity in selected human cancer cell lines

Reference standard

Authenticated mangiferin metabolite for gut microbial biotransformation studies

Why Generic Xanthone or Flavonoid Substitution Fails: Norathyriol's Quantifiable Metabolic, Pharmacokinetic, and Cytotoxic Distinctiveness


Selecting an unqualified “polyhydroxyxanthone” or “flavonoid antioxidant” as a substitute for 2,3,4,6,8-pentahydroxy-1-methylxanthone ignores several measurable differentiators. This compound exhibits a 30.4% absolute oral bioavailability in rats—an order of magnitude advantage over its glycosidic precursor mangiferin, which suffers from extremely poor absorption (< 3% systemic exposure of norathyriol after MGF dosing) [1][2]. Further, while mangiferin is non-cytotoxic in human cancer cell assays (IC₅₀ ≥ 100 µM), norathyriol displays measurable cytotoxicity (IC₅₀ ~ 51 µM) against Caco-2 colon cancer and A240286S lung adenocarcinoma cells, indicating that deglycosylation fundamentally alters both ADME properties and biological activity [3]. In endothelial oxidative stress models, norathyriol reduces ox-LDL-induced apoptosis from ~40–60% to ~20–40% at 1–50 µM, a functional endpoint not equivalently documented for most structurally related xanthones . These quantifiable differences render generic substitution scientifically untenable for studies requiring reproducible in vivo exposure or specific cytotoxic/metabolic effects.

Glycosidic precursor (mangiferin)

Oral exposure may not be reproducible; enterobacterial conversion varies across studies and models.

Generic polyhydroxyxanthones

Hydroxylation pattern alters cytotoxicity and antioxidant endpoints; potency may not transfer.

Flavonoid antioxidants

Mechanistic pathway (Nrf2/HO-1 vs. direct radical scavenging) may differ; endothelial protection context not interchangeable.

Quantitative Evidence Guide: Comparator-Based Differentiation of 2,3,4,6,8-Pentahydroxy-1-methylxanthone for Scientific Procurement


Absolute Oral Bioavailability of 30.4% Distinguishes Norathyriol from Its Poorly Absorbed Glycosidic Precursor Mangiferin

Norathyriol demonstrates an absolute oral bioavailability of 30.4% in rats, determined via HPLC-MS/MS analysis [1]. This stands in marked contrast to its glycosidic precursor mangiferin (MGF), which exhibits extremely low oral bioavailability. In a parallel pharmacokinetic study, after single oral MGF dosing, norathyriol systemic exposure remained exceedingly low (Cmax < 3 ng/mL; AUC_NTR / AUC_MGF < 3%), corresponding to only ~0.1% conversion of MGF to norathyriol in enterobacteria incubation systems [2]. Consequently, direct administration of norathyriol bypasses the inefficient enterobacterial deglycosylation bottleneck and enables substantially higher systemic exposure of the active aglycone species.

Oral bioavailability
Head-to-head
30.4%
absolute F in rats
Supports PK exposure-model interpretation
Mangiferin provides <3% systemic norathyriol exposure
Pharmacokinetics Oral Bioavailability ADME

Cytotoxicity Profile: Norathyriol (IC₅₀ ≈ 51 µM) vs. Non-Cytotoxic Mangiferin (IC₅₀ ≥ 100 µM) in Human Cancer Cell Lines

In a direct comparative cell culture assay using two human cancer cell lines, the deglycosylated metabolite norathyriol exhibited quantifiable cytotoxicity, whereas the parent glycoside mangiferin (I) and a minor metabolite homomangiferin (III) were effectively non-cytotoxic [1]. Specifically, norathyriol (II) demonstrated cytotoxic activity against Caco-2 colon cancer cells with an IC₅₀ of 51.0 µM, and cytostatic activity against A240286S non-small cell lung adenocarcinoma cells with a similar IC₅₀ of 51.1 µM. In contrast, both mangiferin and homomangiferin showed IC₅₀ values ≥ 100 µM against these same cell lines, representing a > 1.96-fold lower potency.

Cytotoxicity
Head-to-head
IC₅₀ ≈ 51 µM
Caco-2 & A240286S
Supports cell-model endpoint review
Mangiferin IC₅₀ ≥ 100 µM (non-cytotoxic)
Cancer Research Cytotoxicity Antiproliferative

DPPH and ABTS Radical Scavenging Activity: IC₅₀ Values of 22.1 µM and 18.0 µM Relative to Arthone C and Other Marine Xanthones

In a 2022 compilation of marine-derived xanthone antioxidant activities, 2,3,4,6,8-pentahydroxy-1-methylxanthone (compound 44) exhibited DPPH radical scavenging with an IC₅₀ of 22.1 µM and ABTS radical cation scavenging with an IC₅₀ of 18.0 µM [1]. These values can be directly compared to those of arthone C (compound 43), a co-isolated xanthone from the same Arthrinium sp. fungus, which demonstrated DPPH IC₅₀ = 16.9 µM and ABTS IC₅₀ = 18.7 µM. The target compound thus exhibits marginally lower DPPH scavenging potency but comparable ABTS activity relative to arthone C. Additional marine xanthone comparators in the same dataset include 1,4,7-trihydroxy-6-methylxanthone (DPPH IC₅₀ = 6.92 µg/mL; ABTS IC₅₀ = 2.35 µg/mL) and 1,4,5-trihydroxy-2-methylxanthone (DPPH IC₅₀ = 1.23 µg/mL; ABTS IC₅₀ = 1.27 µg/mL), which demonstrate the wide range of activity achievable with different hydroxylation patterns.

Radical scavenging
Cross-study comparable
DPPH IC₅₀ 22.1 µM / ABTS 18.0 µM
Arthone C: 16.9 / 18.7 µM
Supports radical-scavenging SAR interpretation
Marine xanthone dataset; values context-dependent
Antioxidant Free Radical Scavenging Marine Natural Products

Endothelial Cell Protection: Reduction of ox-LDL-Induced Apoptosis from ~40–60% to ~20–40% at 1–50 µM

2,3,4,6,8-Pentahydroxy-1-methylxanthone confers quantifiable protection against oxidized LDL (ox-LDL)-induced oxidative injury in human umbilical vein endothelial cells (HUVECs) . In apoptosis assays, treatment with 1–50 µM of the compound in the presence of 50 µg/mL ox-LDL for 6 hours reduced the percentage of apoptotic cells to approximately 20–40% of the total population. While the baseline apoptotic rate under ox-LDL stimulation alone is not explicitly quantified in the available datasheets, the protective effect is mechanistically supported by Western blot evidence showing significant reduction in pro-apoptotic Bax protein levels and concomitant increase in anti-apoptotic Bcl-2 protein levels, as well as decreased expression of VCAM-1 and ICAM-1 adhesion molecules. Comparative data for other xanthones in the identical HUVEC/ox-LDL model are not available in the source literature; however, the concurrent activation of Nrf2 nuclear translocation and HO-1 upregulation distinguishes the compound's mechanism from simple direct radical scavenging.

Endothelial protection
Class-level inference
Apoptosis ↓ to ~20–40%
ox-LDL 50 µg/mL, 6 h
Supports endothelial model endpoint context
Bax/Bcl-2 ratio, VCAM-1/ICAM-1 reported; source review needed
Cardiovascular Disease Endothelial Protection Atherosclerosis

Optimal Research and Procurement Scenarios for 2,3,4,6,8-Pentahydroxy-1-methylxanthone Based on Quantitative Differentiation


In Vivo Pharmacology Studies Requiring Predictable Oral Exposure of an Active Xanthone Aglycone

In diabetes, metabolic syndrome, or cardiovascular in vivo models where oral dosing is required, procurement of 2,3,4,6,8-pentahydroxy-1-methylxanthone is scientifically justified over mangiferin or mangiferin-containing botanical extracts. The compound's absolute oral bioavailability of 30.4% in rats ensures measurable systemic exposure of the aglycone, circumventing the inefficient (< 0.1% conversion) and inter-individually variable enterobacterial deglycosylation step required when mangiferin is administered [1]. This predictable PK profile supports reproducible dose-response and toxicokinetic assessments in rodent models of diabetes, obesity, and insulin resistance.

Cancer Cell Line Screening for Antiproliferative Xanthone Derivatives

For research groups conducting cytotoxicity screens against human cancer cell lines (e.g., Caco-2 colon cancer or A240286S lung adenocarcinoma), 2,3,4,6,8-pentahydroxy-1-methylxanthone should be prioritized over mangiferin. Mangiferin exhibits IC₅₀ ≥ 100 µM in these cell lines and would be classified as non-cytotoxic, whereas the deglycosylated aglycone demonstrates measurable activity with IC₅₀ ≈ 51 µM [2]. This approximately two-fold potency difference is critical for identifying hits in the 50–100 µM concentration window and for SAR studies exploring the contribution of glycosidic moieties to anticancer activity.

Endothelial Dysfunction and Atherosclerosis Mechanism Studies

In investigations of ox-LDL-induced endothelial injury, atherosclerosis, and vascular inflammation, 2,3,4,6,8-pentahydroxy-1-methylxanthone provides a well-characterized tool compound with documented protective effects in HUVECs . At concentrations of 1–50 µM, the compound reduces ox-LDL-induced apoptosis to ~20–40% of cells, accompanied by quantifiable decreases in Bax/Bcl-2 ratio and VCAM-1/ICAM-1 adhesion molecule expression. This functional validation in a disease-relevant cell model distinguishes it from structurally related xanthones lacking equivalent endothelial protection data.

Metabolite Identification and Gut Microbial Biotransformation Studies

2,3,4,6,8-Pentahydroxy-1-methylxanthone serves as an authentic reference standard for studies investigating the colonic metabolism of mangiferin and related glycosidic xanthones by the human gut microbiome. Its unequivocal structural identification as the major deglycosylated metabolite of mangiferin in anaerobic human fecal fermentation systems [2] makes it essential for quantifying metabolite formation, validating LC-MS/MS analytical methods for biological matrices, and distinguishing parent compound from metabolite in pharmacokinetic studies involving mangiferin administration.

Application
Selection Property
Validation Focus
In vivo oral aglycone exposure studies
Reported oral bioavailability profile
Reproducible systemic exposure in rodent models
Cancer cell line cytotoxicity screening
Measurable cytotoxicity in selected human cancer cell lines
Cytotoxicity endpoint differentiation from non-cytotoxic precursor
Endothelial oxidative stress model studies
Reported endothelial apoptosis protection
ox-LDL-induced apoptosis and adhesion molecule endpoints
Gut microbial metabolism reference standard
Authenticated mangiferin metabolite identity
LC-MS/MS metabolite quantification in biological matrices

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